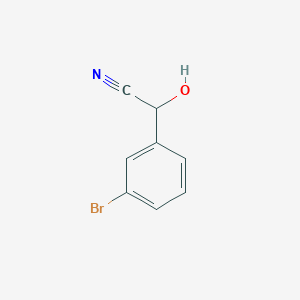

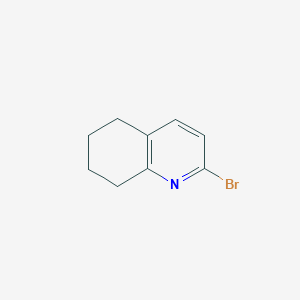

2-(3-Bromophenyl)-2-hydroxyacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromophenyl)-2-hydroxyacetonitrile, also known as 3-Bromo-2-hydroxybenzonitrile, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white powder that is soluble in water and organic solvents.

Applications De Recherche Scientifique

Chemical Structure and Bonding

2-(3-Bromophenyl)-2-hydroxyacetonitrile, also referred to as 2-Bromobenzaldehyde cyanohydrin, has been studied for its chemical structure. The compound forms extended hydrogen-bonded chains along a specific axis due to an intermolecular hydrogen bond between the hydroxy group and the nitrile N atom. This understanding of its bonding behavior and molecular geometry is crucial for its applications in various chemical reactions (Betz, Betzler, & Klüfers, 2007).

Synthesis and Derivatives

The compound is used in the bromocyanomethylation of carbonyl compounds to produce corresponding 2-bromo-3-hydroxynitriles. This process, facilitated by indium(I) bromide, is significant for synthesizing a variety of organic compounds, indicating its versatility in organic synthesis (Nobrega, Gonçalves, & Peppe, 2000).

Application in Resolving Racemic Alcohols

A novel method involving this compound for resolving racemic alcohols has been developed. This method is essential for producing pure enantiomers of substances like 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, crucial in the synthesis of certain pyrethroids (Martel, Demoute, Teche, & Tessier, 1980).

Astronomical Chemistry

In astronomical chemistry, hydroxyacetonitrile, a related compound, is studied as a precursor for various astrophysical molecules. Understanding its photochemistry under UV influence in space provides insights into the formation of complex molecules in astrophysical environments (Danger et al., 2013).

Photoluminescence Characteristics

The compound's derivatives have been investigated for their photoluminescence characteristics. Studies on α,β-diarylacrylonitrile derivatives containing biphenyl groups and triphenylamine units, synthesized from 2-(4-bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, revealed their potential in emitting green fluorescence, indicating applications in materials science (Li et al., 2011).

Antimicrobial Properties

Additionally, some derivatives of 2-(3-Bromophenyl)-2-hydroxyacetonitrile show antimicrobial activities. Studies on compounds like 1-(5-bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and their transition metal complexes indicate potential applications in developing new antimicrobial agents (Sampal et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Propriétés

IUPAC Name |

2-(3-bromophenyl)-2-hydroxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYDMAISSWIIRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-2-hydroxyacetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine](/img/structure/B2880353.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide](/img/structure/B2880356.png)

![{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine](/img/structure/B2880357.png)

![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)

![1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880359.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2880360.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2880362.png)

![N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![6-{3-[(5-bromo-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-cyclopropylnicotinamide](/img/structure/B2880368.png)

![2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2880373.png)